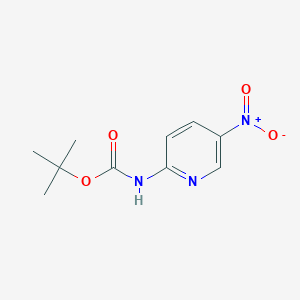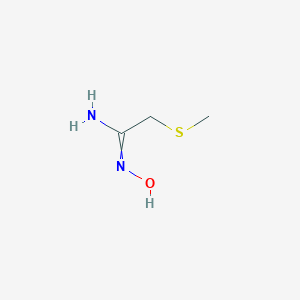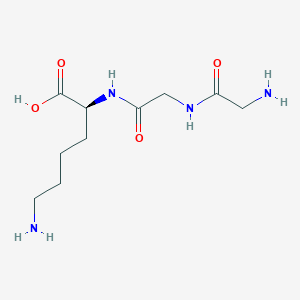![molecular formula C10H17NO3 B168961 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide CAS No. 147852-83-3](/img/structure/B168961.png)
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide
Overview
Description
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide is a N-acyl-amino acid . It is a natural product found in Azospirillum lipoferum . It is also known as N-hexanoyl-L-Homoserine lactone .
Molecular Structure Analysis
The molecular formula of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide is C10H17NO3 . The molecular weight is 199.25 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]hexanamide . The InChI is InChI=1S/C10H17NO3/c1-2-3-4-5-9 (12)11-8-6-7-14-10 (8)13/h8H,2-7H2,1H3, (H,11,12)/t8-/m0/s1 . The InChIKey is ZJFKKPDLNLCPNP-QMMMGPOBSA-N . The Canonical SMILES is CCCCCC (=O)NC1CCOC1=O and the Isomeric SMILES is CCCCCC (=O)N [C@H]1CCOC1=O .Physical And Chemical Properties Analysis
The molecular weight of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide is 199.25 g/mol . The XLogP3-AA is 1.5 .Scientific Research Applications
Quorum Sensing in Bacterial Communication
C6-HSL is a key molecule in quorum sensing , a process that allows bacteria to communicate and coordinate their behavior based on population density. It regulates gene expression in gram-negative bacteria like E. coli and Salmonella , affecting processes such as biofilm formation, virulence, and antibiotic resistance .
Regulation of Virulence
This compound plays a significant role in controlling the expression of virulence factors in bacteria. It’s particularly relevant in the context of infections related to cystic fibrosis and other diseases where biofilm formation by bacteria can complicate treatment .
Infection Prevention and Biofilm Reduction
C6-HSL has applications in preventing infections and reducing slime and biofilms in various industries, including commercial agriculture and aquaculture . This can help prevent food spoilage and control septicemia in fish, which is a serious issue in fish farming .
Algal-Bacteria Communication
Research has shown that C6-HSL can influence algal metabolism and carbon fixation ability, especially in algae–bacteria systems. This is important for understanding ecological interactions and could have implications for biofuel production .
Sensing and Detection Technologies
C6-HSL can be detected using molecularly imprinted polymeric membranes on QCM chips, which offers a method for sensitive detection from aqueous media. This technology could be used for monitoring bacterial communication or contamination .
Mechanism of Action
Target of Action
C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of C6-HSL is primarily through its interaction with its targets in gram-negative bacteria. It regulates gene expression by acting as a signaling molecule in the quorum sensing system . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .
Biochemical Pathways
C6-HSL affects various biochemical pathways in gram-negative bacteria. As a quorum sensing molecule, it plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic production . The specific pathways affected can vary depending on the bacterial species and environmental conditions.
Result of Action
The result of C6-HSL’s action is the coordinated expression of specific genes in response to changes in bacterial population density. This can lead to changes in bacterial behavior, such as increased virulence or biofilm formation . In some cases, C6-HSL has been shown to suppress the development of lesions induced by plant pathogenic fungi .
Action Environment
The action of C6-HSL can be influenced by various environmental factors. For example, the presence of other bacteria, the availability of nutrients, and physical conditions like temperature and pH can all impact the effectiveness of quorum sensing and, therefore, the action of C6-HSL . Additionally, the presence of specific enzymes in the environment that can degrade AHLs can also influence the stability and efficacy of C6-HSL .
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346642 | |
| Record name | N-Hexanoyl-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide | |
CAS RN |
147852-83-3 | |
| Record name | N-Hexanoyl-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




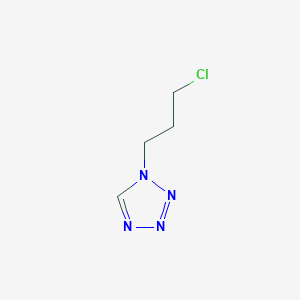
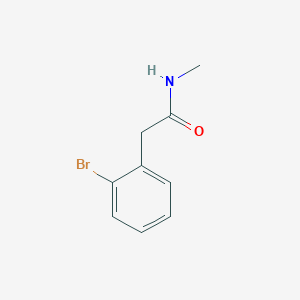
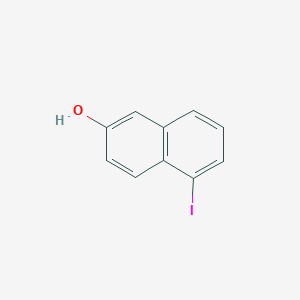


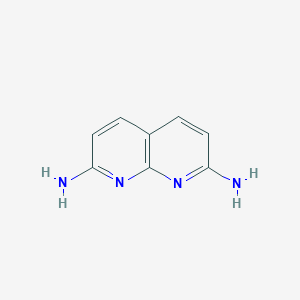
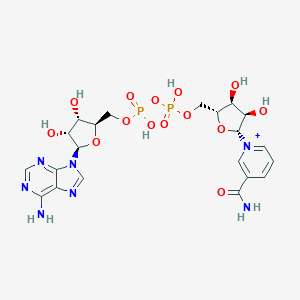
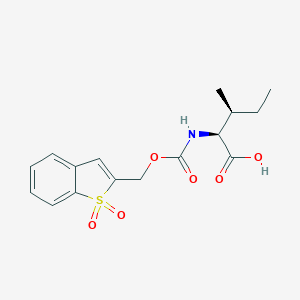
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
